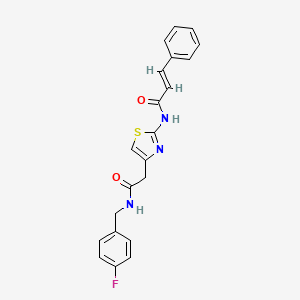

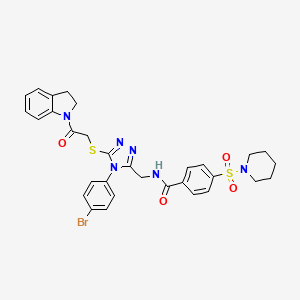

![molecular formula C14H10O4 B2806933 2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one CAS No. 904010-27-1](/img/structure/B2806933.png)

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one” is a complex organic compound. It is related to furan compounds, which are five-membered aromatic heterocycles containing one oxygen atom . Furan and its derivatives are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of furan compounds has been a topic of extensive research. One method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers . Another approach is based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions .

Chemical Reactions Analysis

Furan compounds are known for their reactivity. They can undergo a variety of chemical reactions, including Diels–Alder reactions . The specific reactions that “this compound” can undergo are not detailed in the search results.

Scientific Research Applications

Synthetic Utility in Heterocyclic Chemistry

2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one serves as a versatile synthon in the synthesis of various heteroannulated compounds such as pyrazolo[3,4-a]-, isoxazolo[3,4-a]-, pyrido[2,3-a]-, and pyrimido[4,5-a] carbazoles. These syntheses leverage the compound's ability to undergo mixed aldol condensations and subsequent cyclization reactions, demonstrating its synthetic utility in creating diverse heterocyclic architectures with potential biological activities (Sridharan & Prasad, 2011).

Contributions to Organic Synthesis Methods

The compound has been instrumental in developing new organic synthesis methodologies, including the catalyzed C-H bond activation and borylation of furans. Such reactions highlight the compound's role in facilitating the formation of aryl complexes, which are crucial intermediates in the synthesis of organoboron compounds, thereby extending its application to the synthesis of complex organic molecules (Hatanaka, Ohki, & Tatsumi, 2010).

Development of New Heterocyclic Systems

The reactivity of this compound under different conditions has led to the discovery of new recyclization and cyclization reactions, contributing to the development of novel heterocyclic systems. These systems, such as the 5,6-dihydro-2,4-dimethyl-4-(5-methyl-2-furyl)-4H-benzo[b]furo[2,3-h]cyclopenta[b]furans, offer new avenues for exploring therapeutic agents and materials science applications (Butin, Krapivin, Zavodnik, & Kul'nevich, 1993).

Exploration of Angiogenesis Inhibition

Research into compounds structurally related to this compound has yielded potential inhibitors of angiogenesis, highlighting the compound's relevance in medicinal chemistry. This application is particularly promising for developing anti-cancer therapies, as angiogenesis plays a critical role in tumor growth and metastasis (Braud, Duflos, Le Baut, Renard, Pfeiffer, & Tucker, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known for their diverse biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known for their diverse biological activities, which would result in a variety of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action of furan derivatives .

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-8-5-9(15)6-11-13(8)14(16)12(18-11)7-10-3-2-4-17-10/h2-7,15H,1H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLMXJLHRQKLMG-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=CO3)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=CO3)/O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

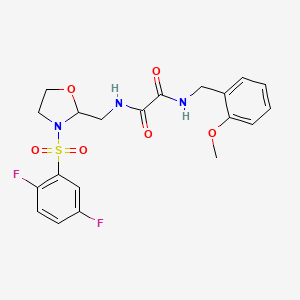

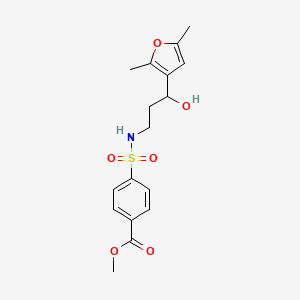

![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)

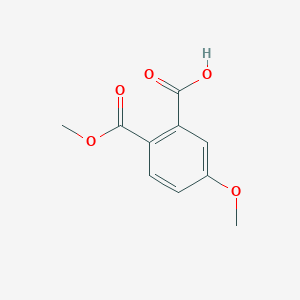

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)

![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

![N-(2-chlorobenzyl)-6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2806865.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide](/img/structure/B2806867.png)

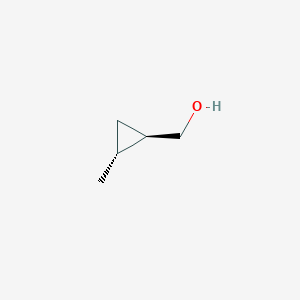

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)